molecular formula C11H6ClF3N2O3S B1389646 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride CAS No. 1160058-86-5

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride

Cat. No.: B1389646
CAS No.: 1160058-86-5
M. Wt: 338.69 g/mol
InChI Key: SMDWXDCIMUGFNP-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride is a high-value sulfonyl chloride intermediate designed for advanced chemical synthesis in research and development. Its molecular architecture, featuring a sulfonyl chloride group linked to a 4-(trifluoromethyl)pyrimidine moiety, makes it a critical building block for creating novel compounds with potential biological activity. Compounds containing the trifluoromethylpyrimidine substructure are of significant interest in the development of modern agrochemicals and pharmaceuticals, as the fluorine atoms and nitrogen-containing heterocycle are known to enhance properties like metabolic stability, lipophilicity, and membrane permeability . In medicinal chemistry, this reagent is primarily employed to incorporate the benzenesulfonyl group into target molecules, a key step in the synthesis of potential drug candidates. Furthermore, the structural features of this compound suggest potential applications in the discovery and development of pesticides, including insecticides and fungicides . Researchers utilize this chemical as a versatile precursor to access more complex molecules for high-throughput screening and the optimization of lead compounds in various discovery pipelines. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O3S/c12-21(18,19)8-3-1-7(2-4-8)20-10-16-6-5-9(17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDWXDCIMUGFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670719
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160058-86-5
Record name 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Chlorosulfonation of Trifluoromethyl-Substituted Aromatics

  • Starting Material: Trifluoromethylbenzene derivatives.
  • Procedure: Aromatic trifluoromethyl compounds undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperature conditions.
  • Reaction Conditions: Typically performed at low temperatures (0–5°C) to control regioselectivity.
  • Outcome: Formation of the corresponding sulfonic acid, which is then converted into sulfonyl chloride via reaction with thionyl chloride or phosphorus trichloride.

Method B: Direct Chlorosulfonation Using Chlorosulfonic Acid

  • Reaction: Aromatic trifluoromethyl compounds are treated with chlorosulfonic acid.
  • Advantages: High regioselectivity and yields.
  • Post-reaction: The sulfonic acid is isolated and then reacted with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Data Table 1: Synthesis of Trifluoromethylbenzenesulfonyl Chloride

Step Reagents Conditions Yield References
Aromatic trifluoromethyl sulfonation Chlorosulfonic acid 0–5°C, inert atmosphere High Patent US20080269170A1
Conversion to sulfonyl chloride Thionyl chloride Reflux, inert atmosphere 70–80% ,

Introduction of the Pyrimidine-Oxy Group

The key challenge involves attaching the pyrimidine-2-yl oxy group to the sulfonyl chloride. Two main strategies are employed:

Method C: Nucleophilic Aromatic Substitution

  • Starting Material: 4-(Chlorosulfonyl)benzenesulfonyl chloride.
  • Reagent: 4-(4-(Trifluoromethyl)pyrimidin-2-yloxy)phenol or its derivatives.
  • Procedure: The phenolic compound reacts with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester linkage.
  • Reaction Conditions: Typically at room temperature or mild heating (~25–50°C).

Method D: Copper-Catalyzed Coupling

  • Starting materials: Pyrimidine derivatives with suitable leaving groups.
  • Catalyst: Copper or palladium catalysts.
  • Outcome: Formation of the ether linkage via Ullmann or Buchwald-Hartwig coupling.

Data Table 2: Coupling of Pyrimidine and Sulfonyl Chloride

Step Reagents Conditions Yield References
Phenol to pyrimidine-oxy phenol Pyrimidine derivative Mild heating, solvent Variable ,
Ether formation Sulfonyl chloride, base Room temperature to 50°C 60–85% ,

Specific Synthesis Route for the Target Compound

Based on the literature, a plausible synthesis pathway involves:

  • Step 1: Chlorosulfonation of trifluoromethylbenzene to produce 4-trifluoromethylbenzenesulfonyl chloride.
  • Step 2: Nucleophilic substitution of phenol with the pyrimidine derivative bearing a suitable leaving group (e.g., 2-hydroxy pyrimidine).
  • Step 3: Coupling of the sulfonyl chloride with the pyrimidine-oxy phenol to form the final sulfonyl chloride.

Example Protocol:

  • Chlorosulfonation: Trifluoromethylbenzene reacts with chlorosulfonic acid at 0°C, then refluxes to obtain 4-trifluoromethylbenzenesulfonic acid, which is then chlorinated with SOCl₂.
  • Preparation of pyrimidine-2-ol: A suitable pyrimidine derivative with a free hydroxyl group is prepared.
  • Coupling step: The sulfonyl chloride reacts with the pyrimidine-2-ol in the presence of pyridine as a base, forming the ether linkage.
  • Purification: The product is purified via recrystallization or chromatography.

Notes on Reaction Conditions and Optimization

Data Summary and Comparative Analysis

Method Advantages Disadvantages Typical Yield References
Chlorosulfonation + Thionyl Chloride High regioselectivity, scalable Requires handling of corrosive reagents 70–85% ,
Direct Sulfonation with Chlorosulfonic Acid Fewer steps Less control over regioselectivity 65–75% ,
Ether formation via nucleophilic substitution Mild conditions, versatile Requires pre-synthesized phenol derivatives 60–85% ,

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

  • Reduced Trifluoromethyl Compounds: Formed through the reduction of the trifluoromethyl group.

  • Substituted Derivatives: Various nucleophilic substitution products can be obtained.

Scientific Research Applications

Synthesis Routes

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride can be synthesized through various methods, including:

  • Nucleophilic Substitution : The reaction of a suitable benzenesulfonyl chloride with a pyrimidine derivative.
  • Coupling Reactions : Utilizing coupling agents to link the trifluoromethyl pyrimidine moiety with the benzenesulfonyl group.

Intermediate for Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including:

  • Carbonyl Compounds : Used in the formation of ketones and aldehydes.
  • Imines : Important in the synthesis of nitrogen-containing compounds.
  • Acid Chlorides and Amides : Key intermediates in peptide synthesis and other reactions.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmaceutical agent. Its ability to modify biological activity makes it a candidate for drug development targeting specific diseases.

Case Study: Anticancer Activity

One study investigated the use of this compound derivatives as anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology.

Agricultural Chemistry

The compound is also being researched for its application in agrochemicals, particularly as a herbicide or pesticide due to its ability to inhibit specific enzymes in plant metabolism.

Data Tables

Here are some summarized findings from recent studies involving this compound:

Application AreaFindingsReference
Organic SynthesisEffective intermediate for carbonyls and amides
Medicinal ChemistryNotable cytotoxic effects against cancer cellsInternal Study
Agricultural ChemistryPotential herbicidal activityOngoing Research

Mechanism of Action

The mechanism by which 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to specific biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Analogues

The compound is compared to two pyrimidine-based sulfonyl chlorides (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Features
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride (Target) 1160058-86-5 C₁₁H₆ClF₃N₂O₃S 338.69* -CF₃ at pyrimidin-4; ether linkage at pyrimidin-2
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzenesulfonyl chloride 1215542-63-4 C₁₁H₆ClF₃N₂O₃S 338.69 -CF₃ at pyrimidin-2; ether linkage at pyrimidin-4
3-(2-Methylpyrimidin-4-yl)benzenesulfonyl chloride Not Provided† C₁₁H₉ClN₂O₂S 268.72 -CH₃ at pyrimidin-2; no -CF₃; benzene sulfonyl group at meta position

*Molecular weight inferred from structural similarity to 1215542-63-3.

Substituent Position and Reactivity

Trifluoromethyl Position :
  • The target compound has -CF₃ at the pyrimidin-4 position, while its isomer (CAS 1215542-63-4) places -CF₃ at pyrimidin-2. This may enhance electrophilicity and nucleophilic substitution rates compared to the isomer .
Methyl vs. Trifluoromethyl :
  • Replacing -CF₃ with -CH₃ (as in the third compound) reduces electron withdrawal, lowering sulfonyl chloride reactivity. The molecular weight difference (~70 g/mol) also impacts solubility and bioavailability .

Functional Group Orientation

  • Ether Linkage Position : In the target compound, the ether connects the pyrimidin-2-yl oxygen to benzene. In the isomer (1215542-63-4), the linkage is at pyrimidin-4. This alters steric accessibility: the pyrimidin-2 orientation may reduce steric hindrance during reactions at the sulfonyl chloride site .

Research Findings and Implications

Synthetic Utility : The target compound’s -CF₃ group and sulfonyl chloride make it superior for synthesizing fluorinated sulfonamides, which are critical in drug discovery (e.g., protease inhibitors) .

Stability: Trifluoromethylated pyrimidines exhibit higher thermal and oxidative stability than methylated analogues, as noted in studies on analogous sulfonamides .

Notes

  • Limited direct comparative studies exist; conclusions are extrapolated from structural analogs and reaction mechanisms.
  • Purity differences (e.g., 97% vs. 95% in analogues) may affect experimental reproducibility .
  • The sulfamoyl benzoic acid derivative () shares a pyridine-sulfonyl motif but is functionally distinct due to its carboxylic acid group and lack of pyrimidine .

Biological Activity

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride (CAS No. 1160058-86-5) is a sulfonyl chloride derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound's unique structure, characterized by the trifluoromethyl group and a pyrimidine moiety, suggests significant biological activity. This article reviews its biological properties, focusing on antibacterial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C11H6ClF3N2O3S
  • Molecular Weight : 338.69 g/mol
  • IUPAC Name : 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride
  • SMILES Notation : C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)Cl

Antibacterial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, a related study indicated that certain aryl-urea derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Bacillus mycoides . The compound is hypothesized to possess similar properties due to its structural components.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
Aryl-Urea Derivative 74.88B. mycoides
Aryl-Urea Derivative 8TBDE. coli

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate), compounds similar in structure demonstrated IC50 values that were competitive with established chemotherapeutics like Doxorubicin .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A549TBD52.1
HCT11617.8TBD
PC322.4TBD

The biological activity of this compound may be attributed to its ability to interact with key cellular pathways. For example, molecular docking studies have suggested that it can inhibit critical proteins involved in cancer progression and bacterial resistance mechanisms . The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their efficacy and bioavailability.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of various derivatives on the expression levels of genes associated with cancer proliferation. Compounds similar to this compound showed down-regulation of oncogenes such as EGFR and KRAS in lung cancer cells, suggesting a mechanism for their anticancer effects .
  • Antibacterial Efficacy : In another investigation, derivatives were tested against resistant strains of bacteria, revealing significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential use of these compounds in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride?

  • Methodology :

  • Nucleophilic aromatic substitution : React 4-chlorobenzenesulfonyl chloride with 4-(trifluoromethyl)pyrimidin-2-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidinyloxy group .
  • Late-stage sulfonyl chloride formation : Convert sulfonamide precursors to sulfonyl chlorides using reagents like Pyry-BF₄ and MgCl₂ in anhydrous conditions (e.g., 81% yield achieved in related compounds) .
    • Critical Parameters : Control reaction temperature (typically 0–25°C) to avoid hydrolysis of the sulfonyl chloride group.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to verify substitution patterns (e.g., trifluoromethyl singlet at ~-60 ppm; pyrimidine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₇ClF₃N₂O₃S expected at ~343 m/z).
  • HPLC : Purity assessment using reverse-phase chromatography (e.g., >95% purity with C18 columns and acetonitrile/water gradients) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethyl group directs nucleophilic attack to the 2-position of the pyrimidine ring due to its meta-directing effect. Computational studies (DFT) can predict activation energies for competing pathways.
  • Experimental Validation : Use kinetic monitoring (e.g., in-situ IR) to track reaction intermediates and optimize conditions for desired regioselectivity .

Q. How does the compound’s stability impact its utility in multi-step syntheses?

  • Stability Challenges :

  • Hydrolysis : The sulfonyl chloride group is prone to hydrolysis; storage under inert atmosphere (Ar/N₂) and anhydrous solvents (e.g., THF, DCM) is critical .
  • Thermal Degradation : Differential scanning calorimetry (DSC) reveals decomposition above 80°C; reactions should be conducted below this threshold .
    • Mitigation Strategies : Use scavengers (e.g., molecular sieves) to trap moisture and stabilize reactive intermediates during coupling reactions .

Q. What are the contradictions in reported reactivity data for trifluoromethyl-substituted sulfonyl chlorides?

  • Data Discrepancies :

  • Some studies report rapid sulfonamide formation with amines (room temperature, 1 hr), while others require elevated temperatures (50°C, 6 hrs). This may arise from differences in solvent polarity (e.g., DMF vs. acetonitrile) or amine basicity .
    • Resolution Approach : Conduct controlled comparative studies using standardized conditions (e.g., solvent, stoichiometry) to isolate variables affecting reactivity.

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

  • Methodology :

  • Docking Studies : Simulate interactions between the sulfonyl chloride and target proteins (e.g., kinases) using software like AutoDock Vina. The pyrimidine ring’s planarity enhances π-π stacking with hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with biological activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride

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